2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide
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Overview
Description
2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide is an organic compound with the molecular formula C13H13ClN2O3 This compound is characterized by the presence of two allyl groups attached to the nitrogen atom, a chlorine atom at the second position, and a nitro group at the fourth position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with diallylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Conversion to N,N-Diallyl-2-chloro-4-amino-benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The allyl groups may also participate in reactions that modify the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-Diallyl-2-chloro-4-amino-benzamide: A reduced form of the compound with an amine group instead of a nitro group.
N,N-Diallyl-2-chloro-4-methoxy-benzamide: A derivative with a methoxy group instead of a nitro group.
N,N-Diallyl-2-chloro-4-hydroxy-benzamide: A derivative with a hydroxy group instead of a nitro group.
Uniqueness
2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide is unique due to the presence of both allyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13ClN2O3 |
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Molecular Weight |
280.7g/mol |
IUPAC Name |
2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-7-15(8-4-2)13(17)11-6-5-10(16(18)19)9-12(11)14/h3-6,9H,1-2,7-8H2 |
InChI Key |
KFWMKKFKPQDQHC-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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